4,6,8-Trimethyl-quinolin-2-ol 4,6,8-Trimethyl-quinolin-2-ol
Brand Name: Vulcanchem
CAS No.: 42414-28-8
VCID: VC21354138
InChI: InChI=1S/C12H13NO/c1-7-4-9(3)12-10(5-7)8(2)6-11(14)13-12/h4-6H,1-3H3,(H,13,14)
SMILES: CC1=CC(=C2C(=C1)C(=CC(=O)N2)C)C
Molecular Formula: C12H13NO
Molecular Weight: 187.24 g/mol

4,6,8-Trimethyl-quinolin-2-ol

CAS No.: 42414-28-8

Cat. No.: VC21354138

Molecular Formula: C12H13NO

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

4,6,8-Trimethyl-quinolin-2-ol - 42414-28-8

Specification

CAS No. 42414-28-8
Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
IUPAC Name 4,6,8-trimethyl-1H-quinolin-2-one
Standard InChI InChI=1S/C12H13NO/c1-7-4-9(3)12-10(5-7)8(2)6-11(14)13-12/h4-6H,1-3H3,(H,13,14)
Standard InChI Key UHXASMSNKAVYHU-UHFFFAOYSA-N
SMILES CC1=CC(=C2C(=C1)C(=CC(=O)N2)C)C
Canonical SMILES CC1=CC(=C2C(=C1)C(=CC(=O)N2)C)C

Introduction

Structural Characterization

4,6,8-Trimethyl-quinolin-2-ol features a quinoline core scaffold with three methyl substituents at positions 4, 6, and 8, along with a hydroxyl group at position 2. This structural arrangement creates a unique chemical entity with specific electronic and steric properties that distinguish it from other quinoline derivatives .

Chemical Identifiers

The compound can be uniquely identified through several standardized chemical identifiers that facilitate its recognition across scientific databases and literature:

Identifier TypeValue
PubChem CID268329
CAS Registry Number42414-28-8
Molecular FormulaC₁₂H₁₃NO
InChIInChI=1S/C12H13NO/c1-7-4-9(3)12-10(5-7)8(2)6-11(14)13-12/h4-6H,1-3H3,(H,13,14)
InChIKeyUHXASMSNKAVYHU-UHFFFAOYSA-N
SMILESCC1=CC(=C2C(=C1)C(=CC(=O)N2)C)C

Nomenclature and Synonyms

The compound is referenced in scientific literature under several synonymous names, reflecting its structural features and tautomeric forms:

  • 4,6,8-trimethyl-quinolin-2-ol

  • 4,6,8-trimethylquinolin-2(1H)-one

  • 4,6,8-trimethyl-1H-quinolin-2-one

  • 2-Hydroxy-4,6,8-trimethylquinoline

  • 2(1H)-Quinolinone, 4,6,8-trimethyl-

  • 4,6,8-trimethyl-1,2-dihydroquinolin-2-one

These nomenclature variations reflect the compound's ability to exist in both the keto (quinolone) and enol (quinolinol) tautomeric forms, a characteristic feature of 2-hydroxyquinolines that influences their chemical reactivity and biological properties.

Physicochemical Properties

Understanding the physicochemical properties of 4,6,8-Trimethyl-quinolin-2-ol provides valuable insights into its potential behavior in biological systems, chemical reactions, and pharmaceutical formulations.

Fundamental Physical Properties

The fundamental physical properties of 4,6,8-Trimethyl-quinolin-2-ol establish its basic characteristics as a chemical entity:

PropertyValueReference Method
Molecular Weight187.24 g/molComputed by PubChem 2.2
Exact Mass187.099714038 DaComputed by PubChem 2.2
Monoisotopic Mass187.099714038 DaComputed by PubChem 2.2
Heavy Atom Count14Computed by PubChem
Formal Charge0Computed by PubChem

Structural and Topological Properties

The structural and topological properties provide insights into the three-dimensional arrangement and connectivity of atoms within the molecule:

PropertyValueReference Method
Complexity282Computed by Cactvs 3.4.8.18
Defined Atom Stereocenter Count0Computed by PubChem
Undefined Atom Stereocenter Count0Computed by PubChem
Defined Bond Stereocenter Count0Computed by PubChem
Undefined Bond Stereocenter Count0Computed by PubChem
Covalently-Bonded Unit Count1Computed by PubChem
Rotatable Bond Count0Computed by Cactvs 3.4.8.18

Physicochemical Parameters Relevant to Bioavailability

Several computed properties provide insights into the potential pharmacokinetic behavior and bioavailability of 4,6,8-Trimethyl-quinolin-2-ol:

PropertyValueReference Method
XLogP3-AA2Computed by XLogP3 3.0
Hydrogen Bond Donor Count1Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count1Computed by Cactvs 3.4.8.18
Topological Polar Surface Area29.1 ŲComputed by Cactvs 3.4.8.18

The moderate lipophilicity (XLogP3-AA = 2) combined with the balanced hydrogen bond donor and acceptor properties suggests potential membrane permeability while maintaining sufficient water solubility, properties that are favorable for bioavailability .

Spectroscopic Characterization

Spectroscopic methods provide essential tools for confirming the structure and purity of 4,6,8-Trimethyl-quinolin-2-ol, with nuclear magnetic resonance (NMR) spectroscopy offering particularly valuable structural insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The available spectroscopic data for 4,6,8-Trimethyl-quinolin-2-ol includes both proton (¹H) and carbon (¹³C) NMR spectra, which provide detailed information about the hydrogen and carbon environments within the molecule.

Structure-Activity Relationships

Understanding the structure-activity relationships of 4,6,8-Trimethyl-quinolin-2-ol requires consideration of how its structural features might influence its chemical reactivity and biological properties.

Impact of Methyl Substitution

The three methyl groups at positions 4, 6, and 8 of the quinoline scaffold likely contribute several effects:

  • Increased lipophilicity: Methyl groups enhance lipophilicity, potentially improving membrane permeability.

  • Steric effects: The methyl substituents may influence binding interactions with biological targets through steric hindrance or enhanced fit within binding pockets.

  • Electronic effects: Methyl groups are weakly electron-donating, potentially altering the electron distribution across the aromatic system.

  • Metabolic stability: Methyl substitution at certain positions may block metabolic degradation sites, potentially extending the compound's half-life in biological systems.

Hydroxyl/Carbonyl Functionality

The 2-position functionality (which can exist in either hydroxyl or carbonyl form due to tautomerism) represents a key feature for potential hydrogen bonding interactions with biological targets. This functional group may serve as both hydrogen bond donor and acceptor, enabling diverse intermolecular interactions that could be crucial for biological activity.

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